molecular formula C20H27ClN2O3 B499142 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

Cat. No.: B499142
M. Wt: 378.9g/mol
InChI Key: CCSVKZJUKXIFPD-UHFFFAOYSA-N
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Description

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is a complex organic compound that features an adamantyl group, a phenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the adamantylamine derivative. The adamantylamine is then reacted with a chloromethylated phenoxy compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the phenoxy and acetamide groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide
  • 2-{4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide

Uniqueness

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is unique due to the presence of the chloro group, which can significantly alter its reactivity and interaction with biological targets compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9g/mol

IUPAC Name

2-[4-[(2-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H27ClN2O3/c1-25-17-8-13(7-16(21)20(17)26-10-18(22)24)9-23-19-14-3-11-2-12(5-14)6-15(19)4-11/h7-8,11-12,14-15,19,23H,2-6,9-10H2,1H3,(H2,22,24)

InChI Key

CCSVKZJUKXIFPD-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OCC(=O)N

Origin of Product

United States

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